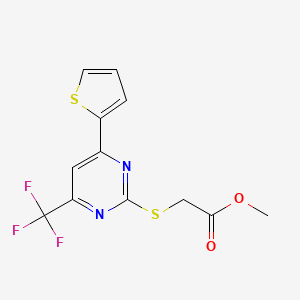

Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate

Description

Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate is a pyrimidine-based compound featuring a thiophene ring at position 4, a trifluoromethyl group at position 6, and a methyl thioacetate moiety at position 2 of the pyrimidine core. This structure combines heteroaromaticity (thiophene), strong electron-withdrawing properties (trifluoromethyl), and ester functionality, making it a candidate for applications in medicinal chemistry and materials science. Notably, the compound is listed as discontinued in commercial catalogs, suggesting specialized or niche use .

Properties

IUPAC Name |

methyl 2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2S2/c1-19-10(18)6-21-11-16-7(8-3-2-4-20-8)5-9(17-11)12(13,14)15/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKBBXQHZIEYLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the pyrimidinyl and trifluoromethyl groups. Common synthetic routes include:

Thiophene Derivative Synthesis: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.

Pyrimidinyl Group Introduction: The pyrimidinyl group can be introduced via a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

Trifluoromethyl Group Introduction: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or through the use of transition metal-catalyzed trifluoromethylation reactions.

Final Steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as thiols or amines.

Coupling Reactions: Palladium-catalyzed coupling reactions can be used to introduce additional functional groups or to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thiols, amines, strong bases

Coupling Reactions: Palladium catalysts, ligands, bases

Major Products Formed:

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Alcohols, amines

Substitution Products: Thioethers, amides

Coupling Products: Biaryls, heteroaryls

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate has shown potential in biological research, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its unique chemical properties may contribute to the development of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Variations in Pyrimidine Substituents

The pyrimidine ring’s substituents significantly influence electronic properties and reactivity. Key analogs include:

Key Observations :

Functional Group Modifications

The thio-linked group varies between esters, acids, and amides, impacting solubility and bioactivity:

Biological Activity

Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate (CAS No. 505053-94-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiophenyl group and a trifluoromethyl-substituted pyrimidine, which contribute to its unique chemical properties. The synthesis typically involves the reaction of thiophenes with trifluoromethylpyrimidines under specific conditions to yield high-purity products.

Synthetic Route Example:

- Starting Materials : Thiophene derivatives and trifluoromethyl-substituted pyrimidines.

- Reaction Conditions : Use of solvents like ethanol or DMF, often with catalysts or bases to facilitate the reaction.

- Yield : High yields (>80%) are reported in various studies, indicating efficient synthetic pathways.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer).

Key Findings:

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against A549 cells, suggesting potent activity.

- Mechanism of Action : It induces cell cycle arrest at the G0/G1 phase and promotes apoptosis, as evidenced by increased subG0/G1 fractions after prolonged exposure.

Anti-inflammatory Effects

The compound has been evaluated for its potential as an anti-inflammatory agent. It targets the microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme involved in inflammatory responses.

Research Insights:

- Compounds derived from similar scaffolds have shown selective inhibition of mPGES-1, reducing pro-inflammatory mediators without affecting other prostanoids, thus minimizing side effects associated with traditional NSAIDs .

Case Studies

-

Cell Line Studies :

- A study conducted on A549 cells showed that treatment with this compound resulted in significant reductions in cell viability after 48 hours of exposure.

- Flow cytometry analysis confirmed that the compound induced apoptosis as indicated by Annexin V/PI staining.

-

In Vivo Models :

- Preliminary in vivo studies using murine models of cancer suggest that this compound may reduce tumor growth significantly compared to control groups.

- Further investigations are required to establish dosing regimens and long-term effects.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.